4-(Tert-butyl)cinnamic acid

Übersicht

Beschreibung

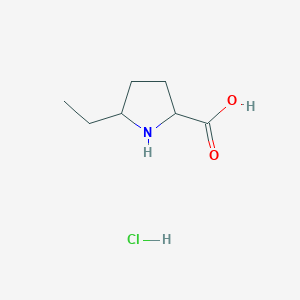

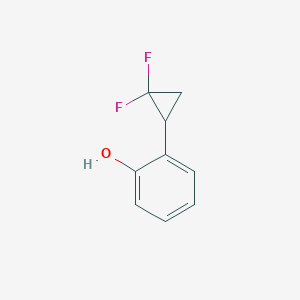

4-(Tert-butyl)cinnamic acid is a chemical compound with the molecular formula C13H16O2 . It is a white solid and is also known by various synonyms such as 3- [4- (TERT-BUTYL)PHENYL]ACRYLIC ACID .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-tert-Butylbenzaldehyde with malonic acid in the presence of piperidine and pyridine . This reaction is carried out under heating or reflux conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The presence of these groups allows for various chemical reactions and modifications .Chemical Reactions Analysis

Cinnamic acid derivatives, including this compound, have been found to exhibit high reactivity towards active oxygen species . This reactivity is attributed to the conjugated system in the molecule, which includes the aromatic ring, vinylene, and carboxylic groups .Physical And Chemical Properties Analysis

This compound has a melting point of 198-200°C . It is soluble in chloroform and dichloromethane . The compound should be stored in a sealed container at room temperature .Wissenschaftliche Forschungsanwendungen

1. Enzyme Inhibition

- 4-(Tert-butyl)cinnamic acid derivatives have been utilized in the synthesis of inhibitors for the hematopoietic protein tyrosine phosphatase (HePTP), with significant inhibitory activity reported (Cao et al., 1995).

2. Chemical Reactivity Studies

- Studies on the reaction of organolithium reagents with cinnamic acids, including this compound, have been conducted, revealing insights into the nature of addition products and their dependence on substituents (Aurell et al., 1999).

3. Cerebral Ischemia Research

- 4-Hydroxy-3,5-di-tertbutyl cinnamic acid has been studied for its effects on mitochondrial function in experimental cerebral ischemia in rabbits, showing potential cerebroprotective properties (Pozdnyakov et al., 2022).

4. Synthesis of Pharmaceutical Compounds

- The compound has been used in the asymmetric synthesis of the taxol and taxotère C-13 side chains, highlighting its role in the development of anticancer agents (Bunnage et al., 1994).

5. Antioxidant Activity

- A study predicted and confirmed the high antioxidant activity of 4-hydroxy-3,5-di-tert-butylcinnamic acid, which may be relevant for creating new drugs (Agadzhanyan et al., 2010).

6. Anticancer Research

- Cinnamic acid derivatives, including this compound, have been reviewed for their anticancer potentials, highlighting their importance in medicinal research (De et al., 2011).

Wirkmechanismus

Target of Action

4-(Tert-butyl)cinnamic acid, also known as (E)-3-(4-(tert-butyl)phenyl)acrylic acid, is a derivative of cinnamic acid. It primarily targets oxidative stress and hyperlipidemia, which are key factors in the initiation and progression of various cell degenerative pathological conditions .

Mode of Action

The compound interacts with its targets by inhibiting rat hepatic microsomal membrane lipid peroxidation and scavenging radicals . This interaction results in a decrease in oxidative stress and hyperlipidemia .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and hyperlipidemia. Reactive oxygen and nitrogen species (ROS and RNS) contribute considerably to the pathological mechanisms of cardiovascular and nervous system diseases, like atherosclerosis, metabolic disturbances, and neurodegenerative disorders . The compound’s action on these pathways leads to a decrease in these harmful species, thereby reducing oxidative stress and hyperlipidemia .

Result of Action

The compound’s action results in considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats . Specifically, the (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine and 4-methylpiperidine significantly decreased triglycerides and total cholesterol in the plasma of hyperlipidemic rats .

Safety and Hazards

Zukünftige Richtungen

Research on cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, is ongoing. These compounds are being explored for their potential in the development of biobased plastics to reduce global warming . Additionally, some cinnamic acid derivatives have shown promising therapeutic properties, suggesting potential future applications in medicine .

Eigenschaften

IUPAC Name |

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSPZKLJQZSLQU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride](/img/structure/B3380357.png)